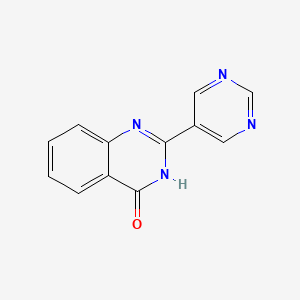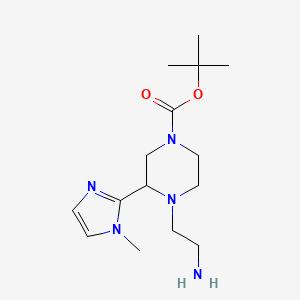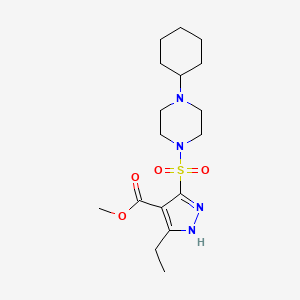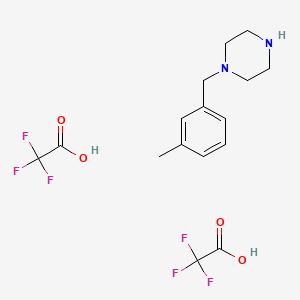
2-(Pyrimidin-5-yl)quinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Pyrimidin-5-yl)quinazolin-4-ol” is a chemical compound with the molecular formula C12H8N4O . It has an average mass of 224.218 Da and a monoisotopic mass of 224.069809 Da .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, which includes “2-(Pyrimidin-5-yl)quinazolin-4-ol”, has been achieved through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-5-yl)quinazolin-4-ol” includes a benzene ring fused with a pyrimidinone ring . More detailed structural analysis may require specific experimental data or computational modeling, which is not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
2-(Pyrimidin-5-yl)quinazolin-4-ol: derivatives have been synthesized to address the critical issue of antibiotic resistance. These compounds exhibit broad-spectrum antimicrobial properties and are considered safe for human cell lines . They represent a promising class of new drugs that could potentially manage infectious diseases without contributing to the growing problem of microbial resistance.
Biofilm Inhibition
Certain derivatives of 2-(Pyrimidin-5-yl)quinazolin-4-ol have shown effectiveness in inhibiting biofilm formation, particularly in Pseudomonas aeruginosa . This is significant because biofilms contribute to the severity and persistence of infections. By preventing biofilm formation, these compounds can enhance the effectiveness of antimicrobial treatments.
Quorum Sensing Inhibition
Quorum sensing is a system of stimulus and response correlated to population density. Some 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives can disrupt this process in bacteria, thereby reducing their virulence and pathogenicity . This approach targets the communication pathways of bacteria rather than their growth, which helps in reducing the development of resistance.
Anti-Virulence Agents
By targeting virulence factors such as cell surface hydrophobicity and exopolysaccharide production, 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives can weaken the infection mechanisms of bacteria . This strategy does not kill the bacteria but makes them less capable of causing disease, which is a novel approach to treating infections.
Ion Channel Inhibition
In the field of cardiovascular research, certain 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives have been identified as potent inhibitors of the Kv1.5 ion channel . This is relevant for the development of treatments for conditions like atrial fibrillation, as these compounds can affect cardiac arrhythmias by modulating ion channels.
Material Science
The synthesis of 2-(Pyrimidin-5-yl)quinazolin-4-ol and its derivatives is also of interest in material science. These compounds can be used to construct frameworks that have potential applications in the development of new materials . The versatility of these compounds makes them valuable in various fields, including the creation of novel materials with specific properties.
Zukünftige Richtungen
The future directions for “2-(Pyrimidin-5-yl)quinazolin-4-ol” could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. The development of more efficient and environmentally friendly synthesis methods could be a potential area of research .
Wirkmechanismus
Target of Action
The primary targets of 2-(Pyrimidin-5-yl)quinazolin-4-ol are Pseudomonas aeruginosa . This compound has shown to have a broad spectrum of antimicrobial activity, making it effective against a variety of bacterial strains .
Mode of Action
2-(Pyrimidin-5-yl)quinazolin-4-ol interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . It does this at sub-minimum inhibitory concentrations (sub-MICs), with IC 50 values of 3.55 and 6.86 µM . This compound also decreases cell surface hydrophobicity, compromising bacterial cells adhesion .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa . It curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Additionally, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Result of Action
The molecular and cellular effects of 2-(Pyrimidin-5-yl)quinazolin-4-ol’s action include the inhibition of biofilm formation and the reduction of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent .
Eigenschaften
IUPAC Name |
2-pyrimidin-5-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYSNKZVFEHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-5-yl)quinazolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)


amino}acetic acid](/img/structure/B2886061.png)

![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)


![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2886074.png)
![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)
